2,4-Dibromophenylhydrazine hydrochloride
Description
2,4-Dibromophenylhydrazine hydrochloride is a halogenated phenylhydrazine derivative characterized by bromine substituents at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₆H₆Br₂N₂·HCl, with a molecular weight of 311.34 g/mol (calculated). This compound is primarily utilized in organic synthesis as a derivatization agent or intermediate, particularly in the preparation of heterocycles or coordination complexes. The electron-withdrawing bromine groups enhance the electrophilicity of the aromatic ring, making it reactive toward nucleophilic substitutions or cyclocondensation reactions .
Properties
IUPAC Name |
(2,4-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOIJIDSPMZMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects and Reactivity
Halogen substituents significantly influence reactivity and stability:
- Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions compared to fluorine or chlorine. For example, this compound undergoes nucleophilic aromatic substitution more readily than (2,4-difluorophenyl)hydrazine hydrochloride (C₆H₇ClF₂N₂) .
- Electron-Withdrawing Groups: Nitro (-NO₂) groups, as in 4-bromo-2-nitrophenylhydrazine hydrochloride (C₆H₇BrClN₃O₂), further increase electrophilicity but reduce solubility in polar solvents due to increased molecular weight and hydrophobicity .
Physical Properties
Key data for select compounds are summarized below:
- Melting Points : The presence of chlorine and fluorine (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride ) increases melting points due to stronger intermolecular halogen bonding . Bromine’s bulkiness may reduce crystallinity, explaining the lack of reported melting points for the dibromo derivative.
- Solubility: Methoxy groups (e.g., 4-methoxyphenylhydrazine hydrochloride) improve solubility in polar solvents like ethanol, whereas bromine or nitro groups reduce it .
Research Findings and Trends
- Synthetic Methods : Electron-rich arenes react efficiently with azodicarboxylates to form phenylhydrazines, as demonstrated for derivatives like 1,2-diphenylhydrazine .
- Stability : Brominated derivatives exhibit superior thermal stability compared to fluoro or chloro analogs, making them suitable for high-temperature reactions .
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